rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester
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Overview
Description
rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester is a chemical compound with the molecular formula C21H24ClNO4S and a molecular weight of 421.9 g/mol . It is a derivative of Clopidogrel, which is widely known for its use as an antiplatelet agent to prevent blood clots in various cardiovascular conditions . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
The preparation of rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester involves multiple synthetic steps. The general synthetic route includes acylation reactions, nucleophilic substitution, and hydroxyl protection reactions . The specific reaction conditions and reagents used in these steps are crucial for achieving the desired product with high purity and yield. Industrial production methods typically involve optimizing these reactions to scale up the process while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester is similar to that of Clopidogrel. It acts as a prodrug that is metabolized in the liver to produce an active metabolite. This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of blood clots . The molecular targets and pathways involved in this mechanism include the P2Y12 receptor and the ADP-mediated platelet activation pathway .
Comparison with Similar Compounds
rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester can be compared with other similar compounds, such as:
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly inhibits the P2Y12 receptor.
The uniqueness of this compound lies in its specific chemical structure, which allows for detailed research and analysis of Clopidogrel derivatives .
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxymethyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c1-21(2,3)20(25)27-13-26-19(24)18(15-6-4-5-7-16(15)22)23-10-8-17-14(12-23)9-11-28-17/h4-7,9,11,18H,8,10,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRVZKBGROWZLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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